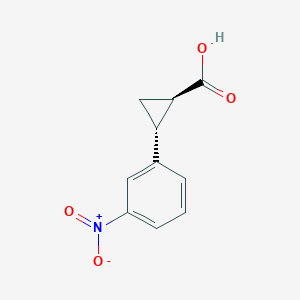

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Description

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a nitro group at the 3-position of the phenyl ring attached to the cyclopropane core. Cyclopropane carboxylic acids are notable for their strained ring structure, which imparts unique reactivity and biological activity. The nitro group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid and influencing the compound’s electronic and steric properties.

Propriétés

Formule moléculaire |

C10H9NO4 |

|---|---|

Poids moléculaire |

207.18 g/mol |

Nom IUPAC |

(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 |

Clé InChI |

MZCREXORTQFYPP-DTWKUNHWSA-N |

SMILES isomérique |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

SMILES canonique |

C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Nitro Group Introduction

- Nitration : Direct nitration of phenylcyclopropane precursors using HNO₃/H₂SO₄ at 0–5°C.

- Alternative Route : Suzuki-Miyaura coupling of boronic esters with 3-nitroiodobenzene.

Carboxylic Acid Formation

- Saponification : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) with NaOH or KOH in ethanol/water.

- Oxidative Methods : Jones oxidation of alcohol intermediates, though less common due to side reactions.

Purification and Characterization

- Crystallization : Seed crystals of the desired enantiomer are added to induce selective crystallization.

- Chromatography : Silica gel chromatography separates diastereomers or residual impurities.

- Analytical Data :

- ¹H NMR : δ 7.25–7.55 (m, aromatic H), 3.14 (dd, J = 10.2/8.7 Hz, cyclopropane CH).

- Melting Point : 93–95°C (for cis-isomer).

Comparative Analysis of Methods

Research Advancements

- Catalytic Systems : Cu(I)/DMSO systems enhance reaction rates and selectivity (e.g., 98% yield for trans-isomers).

- In Silico Modeling : Molecular docking predicts binding affinity of (1R,2R) enantiomers to biological targets (ΔG = -6.5 kcal/mol).

- Green Chemistry : Solvent-free cyclopropanation and microwave-assisted methods reduce environmental impact.

Challenges and Solutions

- Steric Hindrance : Bulky nitro groups reduce reaction rates; solved using high-pressure conditions.

- Racemization : Acidic conditions during hydrolysis may racemize products; mitigated by low-temperature saponification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alcohols for esterification, amines for amidation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme mechanisms or as a potential inhibitor.

Industry: Use in the synthesis of specialty chemicals or materials.

Mécanisme D'action

The mechanism of action of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. Generally, the strained cyclopropane ring can interact with biological targets, potentially inhibiting enzymes or altering biochemical pathways. The nitrophenyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions with molecular targets.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The table below compares key structural features and properties of rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid with analogous cyclopropane derivatives:

*Hypothetical data inferred from structural analogs.

Substituent Effects on Physicochemical Properties

- Nitro Group (3-NO₂): The nitro group significantly increases acidity (pKa ~1–2 for analogous nitroaromatic carboxylic acids) compared to chloro (pKa ~2.5–4) or methoxy (pKa ~4–5) substituents. This enhances solubility in polar solvents but may reduce membrane permeability .

- Chloro Substituents : Chlorine atoms (e.g., 3,4-dichloro in ) provide moderate electron withdrawal and improve metabolic stability, as seen in pharmaceuticals like chloramphenicol.

Activité Biologique

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its unique structural features, including a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H9NO4

- Molecular Weight: 207.18 g/mol

- Structural Features: The compound features a cyclopropane ring that is highly strained, which often contributes to its unique reactivity and biological properties. The nitro group significantly influences both the electronic properties and the biological activity of the compound .

Synthesis

The synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves several key steps:

- Formation of Cyclopropane Ring: The cyclopropane structure can be synthesized through various methods, including cyclopropanation reactions.

- Introduction of Nitro Group: The nitrophenyl moiety is introduced via electrophilic aromatic substitution or other functionalization techniques.

- Carboxylic Acid Functionalization: Final steps involve the introduction of the carboxylic acid group through hydrolysis or oxidation reactions.

Pharmacological Properties

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures show significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Pseudomonas aeruginosa and Acinetobacter baumannii, demonstrating promising results in inhibiting growth .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways in target organisms. Its interaction with β-lactamases has been noted, suggesting a role in combating antibiotic resistance .

The mechanisms by which Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid exerts its biological effects are still under investigation. Key hypotheses include:

- Binding Affinity: The nitrophenyl group enhances binding affinity to specific receptors or enzymes due to its electron-withdrawing nature, which may stabilize interactions with biological targets.

- Strain-Induced Reactivity: The inherent strain in the cyclopropane ring may facilitate reactions with nucleophiles or electrophiles within biological systems.

Case Studies and Research Findings

Several studies have explored the potential applications and efficacy of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid:

- A study demonstrated that related cyclopropane derivatives exhibited moderate to excellent antifungal activities against seven phytopathogenic fungi . This suggests potential agricultural applications.

- Another research highlighted the synthesis and testing of various derivatives, where modifications to the nitrophenyl group significantly altered biological activity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | C10H8F2O2 | Fluorine substituents may enhance lipophilicity |

| (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | C10H9NO4 | Different nitro position affects reactivity |

| (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid | C10H10N2O2 | Incorporates a pyridine ring for distinct electronic properties |

Q & A

Q. What are the key synthetic challenges in preparing enantiopure Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid, and how can they be addressed methodologically?

The synthesis involves stereoselective cyclopropanation and functional group compatibility. A common approach uses transition metal-catalyzed cyclopropanation (e.g., Rh(II) or Cu(I) catalysts) with diazo precursors, followed by regioselective nitration. Challenges include:

- Steric hindrance : The nitro group at the 3-position may hinder cyclopropane ring closure. Using bulky ligands (e.g., chiral bisoxazolines) improves stereocontrol .

- Acid sensitivity : The carboxylic acid group requires protection (e.g., tert-butyl ester) during nitration to avoid decarboxylation .

- Resolution : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures enantiopurity .

Q. How does the nitro group’s electronic nature influence the compound’s stability and reactivity in aqueous media?

The electron-withdrawing nitro group destabilizes the cyclopropane ring via inductive effects, increasing susceptibility to ring-opening reactions. Stability studies in buffered solutions (pH 3–9) show:

- pH-dependent degradation : Rapid hydrolysis occurs under alkaline conditions (pH >7), forming 3-nitrophenylacetic acid derivatives.

- Mitigation : Use of low-temperature storage (−20°C) and inert atmospheres (argon) minimizes decomposition .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the conformational stability of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid in enzyme-binding studies?

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) reveal:

- Ring strain : The cyclopropane ring adopts a puckered conformation, reducing strain energy by ~8 kcal/mol compared to planar analogs .

- Docking interactions : The nitro group forms π-stacking with aromatic residues (e.g., Phe360 in COX-2), while the carboxylate binds to catalytic lysine residues. Free energy perturbation (FEP) methods quantify binding affinities .

Q. How can contradictory data on the compound’s biological activity (e.g., COX-2 inhibition vs. cytotoxicity) be reconciled in preclinical studies?

Discrepancies arise from assay conditions and cell models. For example:

- COX-2 inhibition (IC₅₀ = 0.5 μM in human recombinant enzyme assays) contrasts with cytotoxicity (LD₅₀ = 50 μM in HEK293 cells).

- Resolution : Use isoform-specific inhibitors (e.g., celecoxib as a control) and orthogonal assays (e.g., SPR for binding kinetics, transcriptomics for off-target effects) .

Q. What advanced spectroscopic techniques are optimal for characterizing the compound’s stereochemistry and impurity profiles?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA/0.1% TFA resolve enantiomers (Rs >2.0) .

- NMR : <sup>19</sup>F-decoupled <sup>1</sup>H NMR distinguishes diastereomers via coupling constants (JHH = 5–7 Hz for trans-cyclopropane) .

- HRMS : Exact mass analysis (m/z 234.0532 for [M–H]<sup>−</sup>) identifies nitro group reduction byproducts .

Methodological Recommendations

Q. How to design kinetic studies for evaluating the compound’s stability under varying thermal and photolytic conditions?

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (Td ~180°C).

- Photodegradation : Expose to UV light (λ = 254 nm) in quartz cells and monitor via HPLC-UV at 280 nm. First-order kinetics typically apply (t1/2 = 48 hours under ambient light) .

Q. What in vitro models best predict the compound’s metabolic fate in human systems?

- Liver microsomes : Human CYP450 isoforms (e.g., CYP3A4) catalyze nitro reduction to amine derivatives. Co-incubation with NADPH regenerating systems quantifies metabolite formation .

- Reactive oxygen species (ROS) assays : Fluorescent probes (e.g., DCFH-DA) detect ROS generation linked to nitro group redox cycling .

Data Contradictions and Solutions

Q. Why do synthetic yields vary widely (20–80%) across literature reports, and how can reproducibility be improved?

Variations stem from:

- Catalyst purity : Rhodium(II) acetate batches with <1% impurities (e.g., Sigma-Aldrich vs. TCI) impact cyclopropanation efficiency.

- Solvent effects : Dichloromethane (non-polar) vs. DMF (polar aprotic) alters transition state stabilization. Standardized protocols (e.g., 0°C, 12-hour reaction time) reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.